Cas no 1195721-02-8 (4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide)

4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1195721-02-8
- 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide
- EN300-27734519
- 4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide
-
- インチ: 1S/C12H18N2O4S2/c1-10-5-6-11(19(13,15)16)9-12(10)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H2,13,15,16)
- InChIKey: VCZFBMAHQMLTMT-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1C)S(N)(=O)=O)(N1CCCCC1)(=O)=O
計算された属性
- 精确分子量: 318.07079941g/mol
- 同位素质量: 318.07079941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 527
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 114Ų
4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734519-0.1g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 0.1g |
$263.0 | 2025-03-19 | |
Enamine | EN300-27734519-10.0g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 10.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-27734519-10g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 10g |
$1286.0 | 2023-09-10 | ||
Enamine | EN300-27734519-1.0g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 1.0g |
$299.0 | 2025-03-19 | |
Enamine | EN300-27734519-2.5g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 2.5g |
$586.0 | 2025-03-19 | |
Enamine | EN300-27734519-1g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 1g |
$299.0 | 2023-09-10 | ||
Enamine | EN300-27734519-0.5g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 0.5g |
$287.0 | 2025-03-19 | |
Enamine | EN300-27734519-0.05g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 0.05g |
$251.0 | 2025-03-19 | |
Enamine | EN300-27734519-0.25g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 0.25g |
$275.0 | 2025-03-19 | |
Enamine | EN300-27734519-5.0g |
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide |
1195721-02-8 | 95.0% | 5.0g |
$867.0 | 2025-03-19 |
4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS No. 1195721-02-8)
4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS No. 1195721-02-8) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound features a piperidine ring linked to a benzene sulfonamide core, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its role as a sulfonamide-based inhibitor, which aligns with current trends in targeting enzyme modulation and protein interactions.
The growing demand for sulfonamide derivatives in medicinal chemistry has placed 4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide under the spotlight. Its molecular structure, characterized by the methyl group at the 4-position and the piperidine-1-sulfonyl moiety at the 3-position, offers versatility in synthetic applications. Recent studies highlight its potential in addressing inflammatory pathways and metabolic disorders, topics that dominate current biomedical research. This aligns with user searches for "sulfonamide anti-inflammatory agents" and "piperidine derivatives in drug design," reflecting the compound's relevance in modern therapeutics.
From a synthetic chemistry perspective, CAS No. 1195721-02-8 is often explored for its sulfonamide coupling reactions and piperidine functionalization. These processes are critical for developing novel bioactive molecules, a hot topic in AI-driven drug discovery. The compound's stability and reactivity make it a preferred choice for researchers investigating structure-activity relationships (SAR), a frequently searched term in computational chemistry forums. Additionally, its potential as a protease inhibitor precursor has sparked interest in oncology and antiviral research, further enhancing its scientific appeal.
In the context of green chemistry, 4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonamide is also being evaluated for its environmental compatibility. With increasing searches for "sustainable sulfonamide synthesis," this compound's optimized synthetic routes could reduce waste and energy consumption. Its low toxicity profile (as reported in preliminary studies) makes it a candidate for safer pharmaceutical intermediates, addressing the industry's shift toward eco-friendly chemical processes.
Looking ahead, the compound's applications in neurological research are gaining traction, particularly in studies targeting G protein-coupled receptors (GPCRs). This aligns with trending searches like "sulfonamides in CNS disorders" and "piperidine scaffolds for neuroprotection." As the scientific community continues to unravel its mechanisms, CAS No. 1195721-02-8 may emerge as a cornerstone in next-generation therapeutics, bridging gaps between traditional sulfonamide chemistry and cutting-edge precision medicine approaches.
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